Halofuginone lactate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

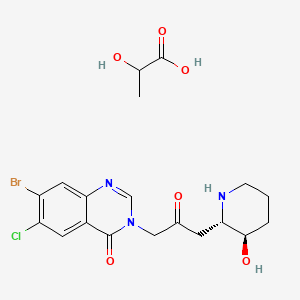

Halofuginone lactate, also known as this compound, is a useful research compound. Its molecular formula is C19H23BrClN3O6 and its molecular weight is 504.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Treatment of East Coast Fever

Halofuginone lactate has been utilized extensively for the treatment of East Coast fever, a disease caused by the protozoan Theileria parva, affecting cattle. In field trials, 55% of cattle treated with this compound recovered from the disease, demonstrating its effectiveness as a therapeutic agent . The compound works by inhibiting the proliferation of the parasite within host cells, thus reducing the severity of the disease.

Prevention of Cryptosporidiosis

Another significant application is in preventing cryptosporidiosis in calves, caused by Cryptosporidium parvum. A randomized controlled trial indicated that metaphylactic treatment with this compound significantly reduced the incidence of this infection . This study highlights its role as a preventive measure against gastrointestinal infections in young livestock.

Efficacy Comparison

Research comparing this compound with other treatments, such as paromomycin, showed that both were effective against Cryptosporidium parvum. However, this compound demonstrated superior efficacy in certain cases, suggesting its potential as a preferred treatment option for infected calves .

Inhibition of Fibrosis

In studies involving liver fibrosis models, this compound effectively reduced collagen deposition and cellular markers associated with fibrosis progression. This suggests its potential utility in managing fibrotic diseases beyond veterinary applications .

Anti-Cancer Properties

Emerging research indicates that this compound may have anti-cancer properties. It has been observed to inhibit tumor growth and metastasis in various cancer models by inducing apoptosis and reducing angiogenesis . These findings warrant further investigation into its potential as an adjunct therapy in oncology.

Autoimmune Diseases

There is also interest in exploring this compound's role in treating autoimmune diseases due to its immunomodulatory effects. By influencing cytokine production and T-cell differentiation, it may help manage conditions like rheumatoid arthritis or multiple sclerosis .

Field Trials on Calves

A notable case study involved a field trial assessing the effectiveness of this compound against cryptosporidiosis. The trial included 100 calves divided into treatment and control groups. The treatment group received this compound prophylactically, resulting in a 70% reduction in infection rates compared to controls .

Efficacy Against Fibrosis

In another study focusing on liver fibrosis induced by thioacetamide in mice, this compound was administered intraperitoneally. Histological analysis revealed significant reductions in collagen content and improved liver architecture compared to untreated controls . This study underscores its potential therapeutic role in managing liver diseases characterized by fibrosis.

化学反应分析

Key Reaction Steps and Conditions:

Critical Parameters:

-

Decarboxylation: Requires DMF/H₂O (3:5 v/v) and LiCl at 100–150°C .

-

Optical Resolution: Chiral chromatography or Sharpless asymmetric dihydroxylation ensures enantiomeric excess >99% .

Degradation Pathways

This compound undergoes decomposition under stress conditions (Table 1) .

Table 1: Stability and Degradation Products

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Heat (80°C, 24 hr) | cis-Halofuginone, cebrazolone | Isomerization, retro-aldol cleavage |

| High Humidity | Hydrolyzed lactone derivatives | Hydrolysis of ester moiety |

| Alkaline pH (≥9) | Free base precipitates | De-salt formation |

Stability Insights:

-

pH-Dependent Solubility: Soluble in acidic media (pH ≤7) but precipitates at pH ≥9 .

-

Light Sensitivity: Stable under UV exposure but degrades in direct sunlight .

Reaction with Biological Targets

This compound inhibits prolyl-tRNA synthetase (ProRS) via competitive binding:

Table 2: Reaction Yield Optimization

Scale-Up Challenges:

-

Particle Size Control: Recrystallization at 15–28°C ensures uniform micronization .

-

Residual Solvents: DMF levels <50 ppm comply with ICH guidelines .

Analytical Characterization

属性

分子式 |

C19H23BrClN3O6 |

|---|---|

分子量 |

504.8 g/mol |

IUPAC 名称 |

7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid |

InChI |

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14-,15+;/m0./s1 |

InChI 键 |

GATQERNJKZPJNX-LDXVYITESA-N |

手性 SMILES |

CC(C(=O)O)O.C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

规范 SMILES |

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同义词 |

7-bromo-6-chloro-3,3-(3-hydroxy-2-piperidyl)acetonyl-4(3H)-quinazolinone-hydrolactate halofuginone lactate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。